molecular formula C12H8Br2N2 B103805 Diazene, bis(2-bromophenyl)- CAS No. 15426-16-1

Diazene, bis(2-bromophenyl)-

Cat. No. B103805
CAS RN: 15426-16-1
M. Wt: 340.01 g/mol
InChI Key: PLBYCASTSHVECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazene, bis(2-bromophenyl)- is a chemical compound that belongs to the class of azo compounds. It is also known as 2,2'-dibromoazobenzene, and its molecular formula is C12H8Br2N2. Diazene, bis(2-bromophenyl)- has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Diazene, bis(2-bromophenyl)- has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of organic semiconductors, which have potential applications in optoelectronic devices such as solar cells and light-emitting diodes. Diazene, bis(2-bromophenyl)- has also been used as a model compound for studying the properties of azo compounds, which have potential applications in materials science and drug discovery.

Mechanism of Action

The mechanism of action of Diazene, bis(2-bromophenyl)- is not well understood. It is believed that Diazene, bis(2-bromophenyl)- can undergo photoisomerization, which can lead to changes in its electronic and optical properties. The photoisomerization process involves the conversion of the trans isomer to the cis isomer, which can lead to changes in the molecular structure and properties of Diazene, bis(2-bromophenyl)-.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diazene, bis(2-bromophenyl)- are not well studied. However, it has been reported that Diazene, bis(2-bromophenyl)- can induce DNA damage and cell death in cancer cells. This suggests that Diazene, bis(2-bromophenyl)- may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

Diazene, bis(2-bromophenyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify, which makes it a suitable model compound for studying the properties of azo compounds. However, one of the limitations is that it is unstable and can undergo photoisomerization, which can lead to changes in its properties. This can make it difficult to study the properties of Diazene, bis(2-bromophenyl)- under certain conditions.

Future Directions

There are several future directions for the research on Diazene, bis(2-bromophenyl)-. One of the directions is to study the mechanism of action of Diazene, bis(2-bromophenyl)- in more detail. This can help to understand the potential applications of Diazene, bis(2-bromophenyl)- in cancer therapy and other fields. Another direction is to explore the potential applications of Diazene, bis(2-bromophenyl)- in materials science and drug discovery. Diazene, bis(2-bromophenyl)- has unique properties that can make it a suitable precursor for the synthesis of organic semiconductors and other materials. Studying the properties of Diazene, bis(2-bromophenyl)- can lead to the development of new materials and drugs with improved properties and performance.

Synthesis Methods

Diazene, bis(2-bromophenyl)- can be synthesized by the reaction of 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of diazonium salt, which is then coupled with another molecule of 2-bromoaniline to form Diazene, bis(2-bromophenyl)-. The synthesis method is simple and efficient, and the yield of Diazene, bis(2-bromophenyl)- can be improved by optimizing the reaction conditions.

properties

IUPAC Name

bis(2-bromophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYCASTSHVECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305063
Record name Diazene, bis(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(2-bromophenyl)-

CAS RN

15426-16-1
Record name Diazene, bis(2-bromophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, bis(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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